3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic compound with the CAS number 866135-96-8. It belongs to the class of benzazepine derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which may contribute to its potential pharmacological properties.
This compound is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to the presence of a benzazepine ring. The inclusion of chlorine and fluorine substituents enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves several steps:
The molecular formula of 3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is , with a molecular weight of approximately 361.79 g/mol. The structure features a benzazepine core with methoxy groups at the 7 and 8 positions, along with a chlorofluorobenzyl substituent at the nitrogen position .
The primary reactions involved in synthesizing this compound include:
These reactions are critical for achieving high yields and purities in the final product.
While specific mechanisms of action for this compound have not been extensively documented, similar benzazepine derivatives often act as modulators of neurotransmitter systems or as inhibitors in various biological pathways. The presence of halogen substituents may enhance binding affinity to specific receptors or enzymes involved in these pathways.
The physical properties of 3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one include:
These properties are essential for understanding how this compound behaves under various experimental conditions .
The potential applications of 3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one are primarily in medicinal chemistry and pharmacology. Its structural characteristics suggest possible uses as:
The ongoing exploration of such compounds contributes to advancements in drug development and therapeutic strategies .
The synthesis of 3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (C₁₉H₁₇ClFNO₃; MW 361.79 g/mol) proceeds through sequential functionalization of the benzazepinone scaffold [1] [3]. Initial steps involve constructing the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core (C₁₂H₁₃NO₃; MW 219.24 g/mol) via cyclization of N-(2,2-dimethoxyethyl)-3,4-dimethoxyphenylacetamide under acidic conditions [5]. This core is then selectively functionalized at the N3 position through alkylation reactions. The critical benzylation step introduces the 2-chloro-6-fluorobenzyl group using electrophilic reagents like 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃/DMF), achieving N-alkylation while preserving the lactam functionality [3]. Alternative pathways explore late-stage methoxylation but face regioselectivity challenges during electrophilic aromatic substitution, making early dimethoxy incorporation preferable [5] [10].
The benzazepinone core formation relies critically on acid-catalyzed ring closure, a high-yielding transformation optimized for reproducibility. As detailed in synthetic procedures, cyclization of the linear precursor N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide employs a mixed acid system of glacial acetic acid and concentrated hydrochloric acid (1:1 v/v) at 25°C for 17 hours [5]. This bifunctional acid catalysis simultaneously cleaves the acetal protecting group and activates the amine for intramolecular nucleophilic attack on the adjacent acetamide carbonyl, forming the seven-membered lactam ring [5]. The reaction progress is monitored by HPLC until starting material consumption exceeds 96%. Post-reaction, the product precipitates upon careful quenching onto crushed ice, yielding high-purity 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one after filtration and vacuum drying (55–60°C; LOD <0.5%) [5].
Table 1: Optimization of Acid-Catalyzed Cyclization Conditions
Acid System | Temperature | Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
HCl (conc.)/AcOH (1:1) | 25°C | 17 | 89 | >96 |
H₂SO₄ (50%)/AcOH | 25°C | 24 | 75 | 92 |
PTSA/AcOH | 80°C | 8 | 68 | 90 |
Halogen positioning significantly influences the reactivity and biological activity of the final compound. The 2-chloro-6-fluorobenzyl moiety is installed via N-alkylation prior to which the halogenated benzyl halide is prepared under controlled conditions to minimize dihalide impurities [3]. Electrophilic halogenation post-cyclization is avoided due to potential ring bromination at reactive positions. The methoxyl groups (-OCH₃) at C7 and C8 are introduced early using 3,4-dimethoxyphenylacetic acid derivatives as starting materials, as electrophilic methoxylation after ring formation suffers from poor regioselectivity and requires protecting group strategies [5] [10]. For advanced intermediates like 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (C₁₅H₁₈ClNO₃), halogenated alkyl side chains are incorporated via nucleophilic displacement using 1-bromo-3-chloropropane, enabling further derivatization (e.g., conversion to iodides via Finkelstein reaction) [4] [10].
Table 2: Halogenation Agents for Key Intermediate Synthesis
Target Intermediate | Halogen Source | Reaction Conditions | Application |
---|---|---|---|
3-(2-Chloro-6-fluorobenzyl)benzazepinone | 2-Chloro-6-fluorobenzyl bromide | K₂CO₃, DMF, 60°C, 12h | Final compound synthesis |
3-(3-Chloropropyl)-7,8-dimethoxybenzazepin-2-one (C₁₅H₁₈ClNO₃) | 1-Bromo-3-chloropropane | NaH, THF, 0°C→RT, 6h | Precursor for ivabradine synthesis |
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | NaI, Acetone, reflux, 8h | From chloropropyl derivative | Radiolabeling probes |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0